(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
Brand Name:
Vulcanchem
CAS No.:
112839-95-9
VCID:
VC21163284
InChI:
InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.0/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N
Molecular Formula:
C10H13NO5S
Molecular Weight:
259.28 g/mol
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
CAS No.: 112839-95-9
Cat. No.: VC21163284
Molecular Formula: C10H13NO5S
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112839-95-9 |
|---|---|
| Molecular Formula | C10H13NO5S |
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | (3S)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.0/s1 |
| Standard InChI Key | AHPNSUJOZQROEQ-WNQIDUERSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1[C@@H](C(=O)O1)[NH3+] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C(C(=O)O1)[NH3+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator